![molecular formula C21H13NO5 B2397148 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 868213-07-4](/img/structure/B2397148.png)
2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely studied. There are numerous synthetic routes that have been developed due to its wide range of biological and pharmacological activities . The synthesis of quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular weight of 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid is 359.337. The GC-MS and HRMS analysis indicated comparable molecular ion mass values and fragmentation patterns for both compounds .Chemical Reactions Analysis
Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed in the literature . The difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture have also been discussed .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis and chemical reactions of compounds related to 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid have been studied in various contexts. Görlitzer et al. (2002) discussed the synthesis of furan-2,4-dicarboxylic acid diester, which is structurally related to the compound . They explored its reactions under reductive conditions to yield furo[3,4-c]quinoline carboxylic acid esters and other derivatives, demonstrating the compound's utility in organic synthesis and the development of novel chemical entities (Görlitzer et al., 2002).
- In another study, Lisovenko et al. (2016) conducted a three-component synthesis involving furan-2,3-diones, showcasing the versatility of furan derivatives in complex chemical syntheses. This highlights the potential of using this compound in multifaceted chemical reactions (Lisovenko, Dryahlov, & Dmitriev, 2016).
Biological Applications
- Rajpurohit et al. (2017) synthesized novel furan/benzofuran C-2 coupled quinoline hybrids, including compounds similar to this compound, for antioxidant and antimicrobial studies. They found these compounds to exhibit significant antioxidant and antimicrobial activities, suggesting potential applications in pharmaceuticals and biomedicine (Rajpurohit, Satyanarayan, Patil, Mahadevan, & Adarsha, 2017).
- Another study by Roydhouse et al. (2013) examined the ozonolysis of organic substrates, including furan derivatives, to yield carboxylic acids. This research contributes to the understanding of how derivatives of this compound might undergo transformations under oxidative conditions, which could be relevant in synthetic chemistry and material sciences (Roydhouse, Motherwell, Constantinou, Gavriilidis, Wheeler, Down, & Campbell, 2013).
Advanced Material Development
- The compound and its derivatives could be involved in the development of advanced materials, as illustrated by studies on similar furan and quinoline derivatives. For instance, the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, as researched by Jia et al. (2019), indicates potential applications in the production of biobased polymers and other materials (Jia, Zong, Zheng, & Li, 2019).
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to inhibit lysozyme and β-glucuronidase .
Mode of Action
Quinoline derivatives have been known to interact with enzymes and inhibit their activity .
Pharmacokinetics
Furandicarboxylic acid, a related compound, is known to be soluble in dmso , which could potentially impact its bioavailability.
Result of Action
Quinoline derivatives have been reported to inhibit the release of lysozyme and β-glucuronidase , which could potentially lead to changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid”. For instance, the presence of certain ions can affect the activity of furandicarboxylic acid, a related compound .
properties
IUPAC Name |
2-[5-(2-carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-20(24)14-7-2-1-6-13(14)18-9-10-19(27-18)17-11-15(21(25)26)12-5-3-4-8-16(12)22-17/h1-11H,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQQRAZRBLUGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

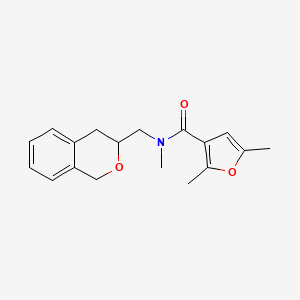
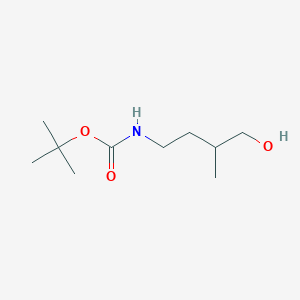
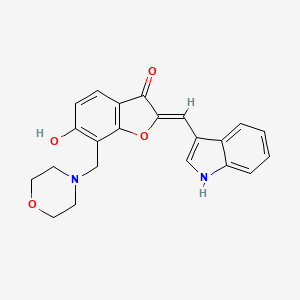

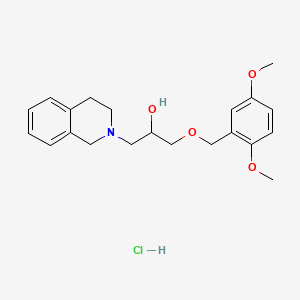
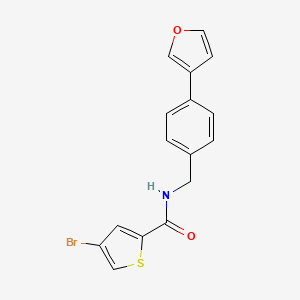
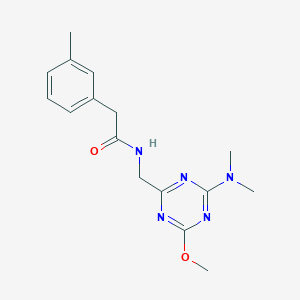
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)

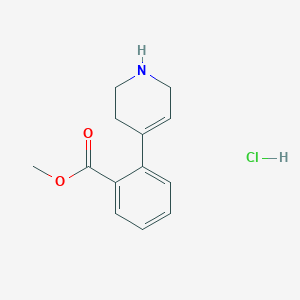
![6-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2397084.png)
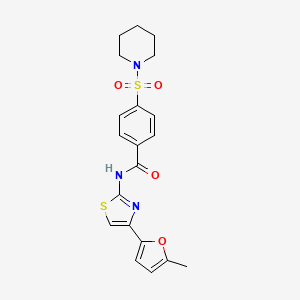
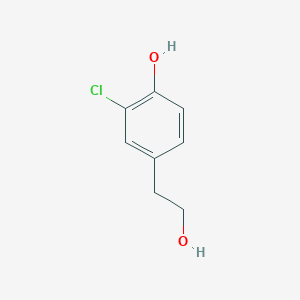
![N-[(5-methyl-2-furyl)methyl]-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2397087.png)